molecular formula C7H4BrClN2 B1343835 6-Bromo-8-chloroimidazo[1,2-A]pyridine CAS No. 474708-88-8

6-Bromo-8-chloroimidazo[1,2-A]pyridine

Cat. No.: B1343835
CAS No.: 474708-88-8
M. Wt: 231.48 g/mol
InChI Key: FYUCIRHQXQEOJW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-chloroimidazo[1,2-A]pyridine typically involves the bromination and chlorination of imidazo[1,2-A]pyridine derivatives. One common method includes the reaction of imidazo[1,2-A]pyridine with bromine and chlorine under controlled conditions to achieve selective halogenation . The reaction conditions often require the use of solvents like acetonitrile or dichloromethane and catalysts such as iron(III) chloride to facilitate the halogenation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing reaction conditions and minimizing by-products .

Scientific Research Applications

6-Bromo-8-chloroimidazo[1,2-A]pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: It is investigated for its potential as an antimicrobial and anticancer agent.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloroimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative of the compound being used.

Comparison with Similar Compounds

Uniqueness: 6-Bromo-8-chloroimidazo[1,2-A]pyridine is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity compared to its analogues . This uniqueness makes it a valuable compound in the synthesis of novel pharmaceuticals and advanced materials.

Properties

IUPAC Name

6-bromo-8-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUCIRHQXQEOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621823
Record name 6-Bromo-8-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474708-88-8
Record name 6-Bromo-8-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.08 g of 6-bromo-8-chloro-2,3-dihydroimidazo[1,2-a]pyridine was dissolved in 36 mL acetone, and together with 9.1 g of manganese dioxide, the mixture was heated for 9 hours under reflux. The reaction solution was cooled to room temperature, filtered through Celite and washed with ethyl acetate. The solvent was removed, and the resulting crude product was purified by NH silica gel column chromatography (ethyl acetate/hexane) to give 1.27 g of the title compound (pale yellow crystals).
Name
6-bromo-8-chloro-2,3-dihydroimidazo[1,2-a]pyridine
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
9.1 g
Type
catalyst
Reaction Step Two

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